molecular formula C11H14ClNO4 B8030607 1-Chloro-2-ethoxy-5-nitro-3-(propan-2-yloxy)benzene

1-Chloro-2-ethoxy-5-nitro-3-(propan-2-yloxy)benzene

Cat. No.: B8030607
M. Wt: 259.68 g/mol
InChI Key: WNNLMEOYTFJIIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-2-ethoxy-5-nitro-3-(propan-2-yloxy)benzene is an organic compound with the molecular formula C11H14ClNO4 and a molecular weight of 259.69 g/mol . This compound is characterized by the presence of a chloro group, an ethoxy group, a nitro group, and a propan-2-yloxy group attached to a benzene ring. It is primarily used for research purposes in various scientific fields.

Preparation Methods

The synthesis of 1-Chloro-2-ethoxy-5-nitro-3-(propan-2-yloxy)benzene typically involves multi-step organic reactions. . The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial production methods for this compound are not widely documented, as it is mainly synthesized for research purposes rather than large-scale industrial applications .

Chemical Reactions Analysis

1-Chloro-2-ethoxy-5-nitro-3-(propan-2-yloxy)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as sodium ethoxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-2-ethoxy-5-nitro-3-(propan-2-yloxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-2-ethoxy-5-nitro-3-(propan-2-yloxy)benzene is not fully understood. its effects are believed to be mediated through interactions with specific molecular targets and pathways. For instance, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

1-Chloro-2-ethoxy-5-nitro-3-(propan-2-yloxy)benzene can be compared with other similar compounds, such as:

    1-Chloro-2-ethoxy-4-nitrobenzene: Lacks the propan-2-yloxy group, which may result in different chemical reactivity and biological activity.

    1-Chloro-2-ethoxy-5-nitrobenzene: Similar structure but without the propan-2-yloxy group, leading to variations in its chemical and physical properties.

    1-Chloro-2-ethoxy-5-nitro-3-methoxybenzene:

Properties

IUPAC Name

1-chloro-2-ethoxy-5-nitro-3-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO4/c1-4-16-11-9(12)5-8(13(14)15)6-10(11)17-7(2)3/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNNLMEOYTFJIIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)[N+](=O)[O-])OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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